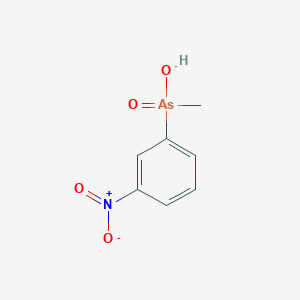

Methyl-(3-nitrophenyl)arsinic acid

Description

Structure

2D Structure

Properties

CAS No. |

7477-95-4 |

|---|---|

Molecular Formula |

C7H8AsNO4 |

Molecular Weight |

245.06 g/mol |

IUPAC Name |

methyl-(3-nitrophenyl)arsinic acid |

InChI |

InChI=1S/C7H8AsNO4/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11) |

InChI Key |

OBKKJWXXWWCALZ-UHFFFAOYSA-N |

Canonical SMILES |

C[As](=O)(C1=CC=CC(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Methyl-(3-nitrophenyl)arsinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl-(3-nitrophenyl)arsinic acid. Due to the limited availability of experimental data for this specific compound, information from closely related analogues, namely 3-nitrophenylarsonic acid and 4-nitrophenylarsonic acid, is included to provide a more complete profile. All quantitative data is presented in a structured format for clarity and ease of comparison.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its relevant analogues. It is important to note that some of the data presented are for structurally similar compounds and should be considered as estimates for the target molecule.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 7477-95-4 | [1] |

| Molecular Formula | C7H8AsNO4 | [1] |

| Molecular Weight | 245.066 g/mol | [1] |

| Melting Point | >300 °C (for 3-Nitrophenylarsonic acid) | [2] |

| Boiling Point | 529.0±52.0 °C (Predicted for 3-Nitrophenylarsonic acid) | [2] |

| Solubility | Slightly soluble (2.1 g/L at 25 °C for 4-Nitrophenylarsonic acid) | [3] |

| pKa1 | 3.41 (Predicted for 3-Nitrophenylarsonic acid) | [2][4][5][6] |

| pKa2 | 7.80 (Predicted for 3-Nitrophenylarsonic acid) | [2][4][5] |

Experimental Protocols

Synthesis of Arylarsonic Acids via the Bart Reaction

A general and widely applicable method for the synthesis of arylarsonic acids is the Bart reaction. This procedure involves the reaction of a diazonium salt with an alkali arsenite. The following is a representative protocol adapted for the synthesis of 3-nitrophenylarsonic acid, a precursor to the target molecule.

Materials:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sodium Arsenite (NaAsO2)

-

Sodium Hydroxide

-

Cuprous Chloride (catalyst)

-

Ice

-

Activated Charcoal

-

10% Ammonium Hydroxide solution

Procedure:

-

Diazotization of 3-Nitroaniline: Dissolve 3-nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0°C in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0°C to form the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.

-

Preparation of Sodium Arsenite Solution: In a separate vessel, dissolve sodium arsenite and sodium hydroxide in water. Suspend cuprous chloride in this solution.

-

Bart Reaction: Slowly add the prepared diazonium salt solution to the sodium arsenite solution while stirring vigorously. Control the foaming that occurs due to the evolution of nitrogen gas. As the reaction proceeds, add a 10% sodium hydroxide solution in portions.

-

Work-up and Purification: After the addition is complete, continue stirring and then warm the mixture. Filter the hot solution. Acidify the filtrate with concentrated hydrochloric acid until it is acidic to litmus paper. Add activated charcoal and concentrate the solution by heating. Filter the hot solution and then add more concentrated hydrochloric acid until the solution is acidic to Congo red paper.

-

Crystallization: Allow the solution to cool, preferably overnight in a refrigerator, to induce crystallization. Collect the crystals by filtration and wash with ice-cold water.

-

Recrystallization: For further purification, dissolve the crude product in 10% ammonium hydroxide solution, filter, and re-precipitate the acid by adding concentrated hydrochloric acid. Collect the purified crystals by filtration and wash with cold water until free of ammonium chloride. Dry the final product.

Analytical Determination by HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for the speciation and quantification of organoarsenic compounds. The following outlines a general approach for the analysis of this compound in a given matrix.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Chromatographic Conditions (Example for a related compound):

-

Column: A suitable reversed-phase column (e.g., C18) or an anion-exchange column can be used depending on the specific separation requirements.

-

Mobile Phase: A buffered aqueous solution, often with an organic modifier like methanol. The pH of the mobile phase is critical for the separation of arsenic species. For example, a mobile phase of ammonium phosphate with methanol at a controlled pH can be effective.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Injection Volume: Dependent on the concentration of the analyte and the sensitivity of the instrument.

ICP-MS Conditions:

-

The ICP-MS is tuned to monitor the arsenic signal at m/z 75.

-

Instrumental parameters such as RF power, nebulizer gas flow rate, and lens voltages should be optimized for maximum sensitivity for arsenic.

Sample Preparation:

-

The sample preparation method will be matrix-dependent. For biological tissues, an enzymatic digestion (e.g., with trypsin) followed by a clean-up step using solid-phase extraction (SPE) or anion-exchange chromatography might be necessary to remove matrix interferences.[7][8] For water samples, simple filtration and dilution may be sufficient.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a logical workflow for the synthesis and purification of a nitrophenylarsonic acid, which is a precursor to the target compound.

Caption: Workflow for the synthesis and purification of 3-Nitrophenylarsonic acid.

Logical Relationship: Analytical Procedure

This diagram outlines the key steps involved in the analytical determination of an organoarsenic compound using HPLC-ICP-MS.

Caption: General workflow for the analysis of organoarsenic compounds by HPLC-ICP-MS.

Disclaimer: The information provided in this guide is intended for research and development purposes only. The synthesis and handling of arsenic-containing compounds should only be performed by trained professionals in a well-equipped laboratory, following all appropriate safety precautions. The physicochemical data for analogous compounds are provided as estimates and should be experimentally verified for this compound. No information regarding the signaling pathways of this specific compound was identified in the conducted literature search.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Nitrophenylarsonic acid | 618-07-5 [amp.chemicalbook.com]

- 3. CAS # 98-72-6, (4-Nitrophenyl)arsonic acid, (p-Nitrophenyl)arsonic acid, 4-Nitrobenzenearsonic acid, Hep-a-Stat, Histostat, Histostat 50, NSC 5085, Nitarson, Nitarsone, p-Nitrobenzenearsonic acid, p-Nitrophenyl arsenic acid - chemBlink [chemblink.com]

- 4. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 8. Determination of the growth promoter, 4-hydroxy-3-nitrophenyl-arsonic acid in chicken tissue by coupled high-performance liquid chromatography–inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of Methyl-(3-nitrophenyl)arsinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Methyl-(3-nitrophenyl)arsinic acid. The synthesis involves a two-step process commencing with the formation of 3-nitrophenylarsonic acid via the Bart reaction, followed by the methylation of the arsonic acid intermediate. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthesis Overview

The synthesis of this compound is proposed to proceed through two primary stages:

-

Step 1: Synthesis of 3-Nitrophenylarsonic acid. This intermediate is synthesized from 3-nitroaniline through a Bart reaction. The process involves the diazotization of 3-nitroaniline, followed by the reaction of the resulting diazonium salt with sodium arsenite in a neutral or slightly alkaline solution, typically catalyzed by a copper salt.

-

Step 2: Methylation of 3-Nitrophenylarsonic acid. The intermediate arsonic acid is then methylated to yield the final product, this compound. This can be achieved through a reaction analogous to the Meyer reaction, utilizing a suitable methylating agent such as methyl iodide in a basic medium.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 3-Nitroaniline | C₆H₆N₂O₂ | 138.13 | Yellow to orange crystalline solid | 114 | 99-09-2 |

| 3-Nitrophenylarsonic acid | C₆H₆AsNO₅ | 247.04 | Pale yellow solid | 182[1] | 618-07-5 |

| This compound | C₇H₈AsNO₄ | 245.07 | Off-white to pale yellow solid (expected) | Not available | 7477-95-4 |

Table 2: Spectroscopic Data for 3-Nitrophenylarsonic acid

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts would show complex multiplets in the aromatic region (δ 7.5-8.5 ppm). |

| ¹³C NMR | Predicted aromatic carbons would appear in the range of δ 120-150 ppm. |

| IR (cm⁻¹) | Expected characteristic peaks around 3000-3100 (Ar-H), 1530 & 1350 (NO₂), and broad absorption for As-O-H between 2500-3000, and As=O around 900. |

| Mass Spec. | m/z 247 (M⁺). |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts would include aromatic protons (δ 7.5-8.5 ppm) and a singlet for the As-CH₃ protons (δ 1.5-2.5 ppm). |

| ¹³C NMR | Predicted aromatic carbons (δ 120-150 ppm) and a signal for the As-CH₃ carbon (δ 10-20 ppm). |

| IR (cm⁻¹) | Expected characteristic peaks around 3000-3100 (Ar-H), 2920-2980 (C-H of CH₃), 1530 & 1350 (NO₂), and As=O stretch around 900. |

| Mass Spec. | m/z 245 (M⁺). |

Experimental Protocols

Safety Precautions: All arsenic-containing compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.

Step 1: Synthesis of 3-Nitrophenylarsonic acid (Bart Reaction)

This procedure is adapted from the synthesis of p-nitrophenylarsonic acid.[1]

Reagents:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Arsenic Trioxide (As₂O₃)

-

Sodium Hydroxide

-

Copper(II) Sulfate (catalyst)

-

Activated Charcoal

Procedure:

-

Preparation of Sodium Arsenite Solution: In a fume hood, a solution of sodium arsenite is prepared by dissolving arsenic trioxide in an aqueous solution of sodium hydroxide.

-

Diazotization of 3-Nitroaniline: 3-Nitroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is then added dropwise with vigorous stirring, maintaining the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper.

-

Bart Reaction: The cold diazonium salt solution is slowly added to the stirred sodium arsenite solution, to which a catalytic amount of copper(II) sulfate has been added. The temperature should be maintained between 0-5 °C. Nitrogen gas will evolve.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature. The solution is then heated to complete the reaction. The mixture is filtered to remove any insoluble byproducts. The filtrate is acidified with concentrated hydrochloric acid to precipitate the crude 3-nitrophenylarsonic acid.

-

Purification: The crude product can be purified by recrystallization from hot water after treatment with activated charcoal to remove colored impurities. The purified product is collected by filtration and dried. A yield of approximately 47% and a melting point of 182 °C are expected for 3-nitrophenylarsonic acid.[1]

Step 2: Synthesis of this compound (Meyer-type Reaction)

This is a plausible procedure based on the Meyer reaction for the methylation of arsenous acid.

Reagents:

-

3-Nitrophenylarsonic acid

-

Sodium Hydroxide

-

Methyl Iodide

Procedure:

-

Formation of the Sodium Salt: 3-Nitrophenylarsonic acid is dissolved in an aqueous solution of sodium hydroxide to form the corresponding sodium salt.

-

Methylation: Methyl iodide is added to the solution of the sodium salt of 3-nitrophenylarsonic acid. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the methylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified with a suitable acid (e.g., dilute hydrochloric acid) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture). The final product should be dried under vacuum.

Visualizations

Synthesis Pathway

Experimental Workflow: Bart Reaction

Experimental Workflow: Methylation

References

Solubility of Methyl-(3-nitrophenyl)arsinic acid in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a framework for understanding and determining the solubility of methyl-(3-nitrophenyl)arsinic acid. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein focuses on the general principles of solubility for related compounds and provides detailed experimental protocols for researchers to determine the solubility of this compound in aqueous and organic solvents. The data tables are provided as templates for recording experimental findings.

Introduction

This compound is an organoarsenic compound with potential applications in various fields of research and development. Understanding its solubility in different solvent systems is a critical first step in its study, enabling appropriate formulation, purification, and application. This guide outlines the theoretical considerations for the solubility of this compound and provides practical methodologies for its experimental determination.

Arsinic acids, as a class, exhibit a range of solubilities influenced by factors such as the presence of polar functional groups and the overall molecular structure. For instance, arsenic acid is known to be highly soluble in water but less so in organic solvents[1][2]. Conversely, arsenic trioxide has limited solubility in water[3]. The solubility of organic arsonic acids can be expected to vary based on the nature of the organic substituent.

Predicted Solubility Profile

While specific data is unavailable, a qualitative prediction of the solubility of this compound can be made based on its structure. The presence of the polar arsinic acid group (-As(O)OH) and the nitro group (-NO2) suggests the potential for hydrogen bonding and dipole-dipole interactions, which would favor solubility in polar solvents. The methyl group and the phenyl ring contribute to the nonpolar character of the molecule, which may impart some solubility in less polar organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Quantitative Solubility Data

As previously stated, no specific quantitative solubility data for this compound was found in the reviewed literature. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. The following table is provided as a template for organizing and presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Aqueous Solvents | ||||

| Deionized Water | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| Organic Solvents | ||||

| Methanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Toluene | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Hexane | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a solid compound like this compound. The choice of method will depend on the available equipment and the required precision.

Gravimetric Method (Shake-Flask)

This is a standard and widely used method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility).

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

-

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for low-solubility compounds or when dealing with complex matrices.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the solid and liquid phases.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

HPLC Analysis:

-

Analyze the standard solutions by HPLC to generate a calibration curve (peak area vs. concentration).

-

Dilute the saturated supernatant with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted supernatant by HPLC under the same conditions as the standards.

-

-

Calculation:

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Multiply this concentration by the dilution factor to obtain the solubility of the compound in the solvent.

-

Conclusion

The solubility of this compound in aqueous and organic solvents is a fundamental parameter for its scientific and developmental exploration. While specific quantitative data is not currently available in the public domain, this guide provides the theoretical background and detailed experimental protocols necessary for researchers to determine these crucial values. The provided templates for data presentation and the logical and workflow diagrams are intended to facilitate a systematic and well-documented approach to the study of this compound's solubility.

References

Toxicological Profile of Nitrophenyl Organoarsenical Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl organoarsenical compounds, a class of arsenic-containing organic molecules, have been utilized primarily as feed additives in the poultry and swine industries to promote growth, improve feed efficiency, and control coccidiosis. Key examples of these compounds include roxarsone (3-nitro-4-hydroxyphenylarsonic acid), nitarsone (4-nitrophenylarsonic acid), and arsanilic acid (4-aminophenylarsonic acid). Despite their agricultural benefits, concerns over the potential for arsenic accumulation in animal tissues and the subsequent risk to human health and the environment have led to the withdrawal of their approval in many countries, including the United States and the European Union.[1][2]

This technical guide provides a comprehensive overview of the toxicological profile of nitrophenyl organoarsenical compounds. It summarizes key toxicity data, details relevant experimental methodologies, and elucidates the molecular signaling pathways implicated in their toxic effects. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of arsenic toxicology and the development of safer alternatives.

Acute and Subchronic Toxicity

The acute and subchronic toxicity of nitrophenyl organoarsenicals has been evaluated in various animal models. The primary concern is the potential for these organic arsenic compounds to be metabolized into more toxic inorganic arsenic species.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute and repeated-dose toxicity of key nitrophenyl organoarsenical compounds.

Table 1: Acute Oral Toxicity Data

| Compound | Test Species | LD50 (mg/kg body weight) | Reference |

| Roxarsone | Rat | 81 | [4] |

| Roxarsone | Rat | 155 | [4] |

| Arsanilic Acid | Rat | >1000 | [5][6] |

| Nitarsone | - | Data not available | - |

Table 2: Repeated-Dose Toxicity Data (No Observed Adverse Effect Level - NOAEL)

| Compound | Test Species | Duration | NOAEL | Key Effects Observed at LOAEL | Reference |

| Roxarsone | Rat | 26 weeks | 6 mg/kg/day | Renal tubular damage | [5][7] |

| Arsanilic Acid | Rat | 90 days | Data not available | Ataxia, paresis, blindness (in pigs) | [8] |

| Nitarsone | - | - | Data not available | - | - |

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of nitrophenyl organoarsenicals is a significant area of toxicological concern, primarily due to their conversion to inorganic arsenic, a known human carcinogen.

Roxarsone has been shown to be moderately genotoxic in in vitro studies using the Comet assay and micronucleus test in V79 cells.[9] The observed DNA damage increased in a time- and concentration-dependent manner.[9] The carcinogenicity of arsenic is thought to be influenced by the binding of arsenicals to tubulin, leading to aneuploidy, polyploidy, and mitotic arrests.[9] Altered DNA repair enzyme activity and changes in DNA methylation patterns are also implicated.[9]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of nitrophenyl organoarsenicals is complex and involves the disruption of multiple cellular signaling pathways. A key mechanism is the induction of oxidative stress, which can lead to cellular damage and apoptosis. Furthermore, these compounds and their metabolites can interfere with critical signaling cascades that regulate cell growth, proliferation, and survival.

Oxidative Stress and Cellular Damage

Arsenic compounds are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death.

Disruption of MAPK and PI3K/Akt Signaling Pathways

Arsenic compounds have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway and inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, leading to apoptosis.[4][6][10] The MAPK family, including p38, JNK, and ERK1/2, plays a crucial role in cellular responses to external stimuli.[4][10] The PI3K/Akt pathway is a key regulator of cell survival and proliferation.[11][12]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicology of nitrophenyl organoarsenicals. Below are outlines of key methodologies.

In Vitro Genotoxicity Assessment: Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Experimental Workflow:

References

- 1. Nitarsone - Wikipedia [en.wikipedia.org]

- 2. Roxarsone - Wikipedia [en.wikipedia.org]

- 3. fda.gov [fda.gov]

- 4. doaj.org [doaj.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA-10 mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RELEVANCE TO PUBLIC HEALTH - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Carcinogenesis bioassay results from the National Toxicology Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitarsone | C6H6AsNO5 | CID 66826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Potential Mechanism of Action for Methyl-(3-nitrophenyl)arsinic acid: A Technical Whitepaper

Disclaimer: The following document outlines a hypothetical mechanism of action for Methyl-(3-nitrophenyl)arsinic acid. As of the date of this publication, there is a lack of specific research on this particular compound. The proposed mechanisms are therefore extrapolated from existing knowledge of similar pentavalent organoarsenical compounds, such as roxarsone and nitarsone. This whitepaper is intended for a scientific audience and should be considered a theoretical framework to guide future research.

Introduction

This compound is a pentavalent organoarsenical compound. While organic arsenicals in the pentavalent state are generally less toxic than inorganic arsenicals, they can undergo metabolic activation to more toxic trivalent forms and exert a range of biological effects[1][2]. The presence of a methyl group and a nitrophenyl moiety suggests a complex interaction with cellular systems. This document proposes a multi-faceted mechanism of action involving metabolic transformation, enzyme inhibition, induction of oxidative stress, and interference with cellular signaling pathways.

Proposed Metabolic Pathway

It is hypothesized that this compound, upon cellular uptake, undergoes a series of metabolic transformations. The primary route is likely a reduction of the pentavalent arsenic to a more reactive trivalent state. This reduction is a critical step in the activation of many arsenicals[2][3]. Subsequently, the nitro group on the phenyl ring may also be reduced. These metabolic steps are likely to be enzyme-mediated, potentially involving cellular reductases.

Caption: Proposed metabolic reduction of this compound.

Molecular Mechanisms of Action

The proposed mechanism of action for this compound is multifactorial, stemming from its metabolic products and their interaction with cellular components.

Inhibition of Thiol-Containing Enzymes

The trivalent metabolite, Methyl-(3-nitrophenyl)arsonous acid, is predicted to be a potent inhibitor of enzymes containing reactive sulfhydryl (-SH) groups. Trivalent arsenicals are known to form stable covalent bonds with thiols, leading to enzyme inactivation[1][3]. This can disrupt critical cellular processes, including energy metabolism and antioxidant defense.

Induction of Oxidative Stress

Arsenic compounds are well-documented inducers of oxidative stress[1]. The metabolism of this compound may generate reactive oxygen species (ROS), leading to an imbalance in the cellular redox state. This can result in damage to lipids, proteins, and DNA.

Disruption of Cellular Signaling

Based on studies of similar compounds like roxarsone, it is plausible that this compound or its metabolites could interfere with key cellular signaling pathways. One such proposed pathway is the activation of the PI3K/Akt signaling cascade, which is involved in cell proliferation and survival[4]. Another potential target is the hypoxia-inducible factor-1α (HIF-1α) pathway, which plays a role in angiogenesis[5].

Caption: Hypothesized signaling pathways affected by this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data that would be expected from in vitro studies investigating the biological activity of this compound and its putative trivalent metabolite.

Table 1: Cytotoxicity in Human Cell Lines (IC50, µM)

| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | T24 (Bladder Carcinoma) |

| This compound (AsV) | >1000 | >1000 | 850 ± 75 |

| Methyl-(3-nitrophenyl)arsonous acid (AsIII) | 45 ± 5 | 62 ± 8 | 30 ± 4 |

Table 2: Enzyme Inhibition (Ki, µM)

| Compound | Pyruvate Dehydrogenase | Glutathione Reductase |

| Methyl-(3-nitrophenyl)arsonous acid (AsIII) | 15 ± 3 | 25 ± 4 |

Table 3: Induction of Reactive Oxygen Species (ROS)

| Compound (Concentration) | Fold Increase in ROS (vs. Control) |

| This compound (100 µM) | 1.5 ± 0.2 |

| Methyl-(3-nitrophenyl)arsonous acid (10 µM) | 4.8 ± 0.6 |

Experimental Protocols

The following are proposed experimental protocols to investigate the hypothesized mechanism of action.

Cell Viability Assay

-

Cell Culture: Culture A549, HepG2, and T24 cells in appropriate media supplemented with 10% fetal bovine serum.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound and its synthesized trivalent metabolite for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the IC50 values using a non-linear regression analysis.

Caption: Workflow for the cell viability assay.

Enzyme Inhibition Assay

-

Enzyme Preparation: Purify pyruvate dehydrogenase and glutathione reductase from a suitable source.

-

Assay Conditions: Prepare a reaction mixture containing the enzyme, its substrate, and varying concentrations of the trivalent arsenical metabolite.

-

Kinetic Measurement: Monitor the enzyme activity by measuring the change in absorbance of a substrate or product over time using a spectrophotometer.

-

Data Analysis: Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

ROS Detection Assay

-

Cell Culture and Treatment: Culture cells and treat with the test compounds as described for the viability assay.

-

Staining: After treatment, incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity and express the results as a fold increase over the untreated control.

Conclusion

The proposed mechanism of action for this compound is complex and likely involves multiple cellular targets and pathways. The key steps are hypothesized to be metabolic reduction to a more toxic trivalent arsenical, which then inhibits critical enzymes and induces oxidative stress. Furthermore, interference with signaling pathways such as PI3K/Akt and HIF-1α may contribute to its biological effects. The provided hypothetical data and experimental protocols offer a framework for future research to elucidate the precise mechanism of this compound. A thorough investigation is necessary to validate these hypotheses and to fully understand the toxicological and pharmacological profile of this compound.

References

- 1. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenic toxicity and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Induced Cell Proliferation Initiated by Roxarsone (ROX) is not Suffic" by Brett Lavigna Afiwa Tapoyo [digitalscholarship.tsu.edu]

- 5. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of Methyl-Phenyl Arsinic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of methyl-phenyl arsinic acids, a class of organoarsenic compounds with emerging interest in therapeutic applications, particularly in oncology. This document summarizes key findings on their synthesis, quantitative biological activity, and mechanisms of action, with a focus on their impact on cellular signaling pathways. Detailed experimental protocols for pivotal studies are provided to facilitate reproducibility and further research.

Chemical Synthesis and Characterization

Methyl-phenyl arsinic acids are organoarsenic compounds characterized by a central arsenic atom bonded to a methyl group, a phenyl group, and two oxygen atoms. The general structure allows for a wide range of substitutions on the phenyl ring, leading to a diverse library of derivatives with varying physicochemical properties and biological activities.

A common synthetic route to phenylarsonic acids, a closely related class of compounds, involves the Bart reaction. This reaction utilizes the diazotization of an aniline derivative followed by a reaction with sodium arsenite in the presence of a copper catalyst.

General Experimental Protocol for the Synthesis of Phenylarsonic Acid

A representative protocol for the synthesis of the parent phenylarsonic acid is the Bart reaction, as detailed in Organic Syntheses.[1][2]

Materials:

-

Aniline

-

Sodium carbonate

-

Arsenious oxide

-

Copper sulfate

-

Sodium nitrite

-

Hydrochloric acid

-

Benzene

-

Norite (activated carbon)

Procedure:

-

A solution of sodium arsenite is prepared by dissolving sodium carbonate and arsenious oxide in boiling water, followed by the addition of copper sulfate.

-

A solution of benzenediazonium chloride is prepared by the diazotization of aniline with sodium nitrite and hydrochloric acid at 0-5°C.

-

The benzenediazonium chloride solution is then slowly added to the cooled sodium arsenite solution, maintaining the temperature below 5°C. The reaction mixture is stirred, and any frothing is controlled by the addition of small amounts of benzene.

-

After the reaction is complete, the mixture is filtered, and the filtrate is concentrated.

-

The crude phenylarsonic acid is precipitated by the addition of concentrated hydrochloric acid.

-

The product is purified by recrystallization from boiling water with the addition of Norite to decolorize the solution. The final product is obtained as white crystals.[1][2]

This fundamental procedure can be adapted for the synthesis of various substituted phenylarsonic acids by using appropriately substituted anilines as starting materials.[3][4][5]

Biological Activity and Cytotoxicity

Methyl-phenyl arsinic acids and their derivatives have demonstrated significant biological activity, most notably potent anticancer effects. Their cytotoxicity has been evaluated against a range of cancer cell lines, with several compounds exhibiting low micromolar efficacy.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal activity concentration (AC50) values for representative methyl-phenyl arsinic acid derivatives against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 / AC50 (µM) | Reference |

| (2,6-Dimethylphenyl)arsonic acid (As2) | Leukemia (Nalm-6) | 6.3 (AC50) | [6][7] |

| 2-trichloromethyl-4-[4'-(4"-phenylazo)phenylarsonic acid]aminoquinazoline (PHI-P518) | Leukemia (NALM-6) | 1.1 ± 0.5 | [3] |

| 2-trichloromethyl-4-[4'-(4"-phenylazo)phenylarsonic acid]aminoquinazoline (PHI-P518) | Leukemia (MOLT-3) | 2.0 ± 0.8 | [3] |

| 2-methylthio-4-(2'-phenylarsonic acid)aminopyrimidine (PHI-P381) | Leukemia (NALM-6) | 1.5 ± 0.3 | [3] |

| 2-methylthio-4-(2'-phenylarsonic acid)aminopyrimidine (PHI-P381) | Leukemia (MOLT-3) | 2.3 ± 0.5 | [3] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic activity of methyl-phenyl arsinic acid derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., Nalm-6, MCF-7)

-

Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Methyl-phenyl arsinic acid derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the methyl-phenyl arsinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[8][9]

Mechanisms of Action: Signaling Pathways

The anticancer activity of methyl-phenyl arsinic acids is attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways. The primary mechanisms identified in the literature are the induction of the mitochondrial apoptotic pathway and the inhibition of protein tyrosine phosphatases (PTPs), which in turn affects downstream signaling cascades such as the MAPK pathway.

Induction of the Mitochondrial Apoptotic Pathway

Studies have shown that organoarsenic compounds, including methyl-phenyl arsinic acid derivatives, can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[7][10] This process is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspases.

References

- 1. doaj.org [doaj.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102558234A - Method for preparing arsanilic acid preparation by diazotization of amino phenylarsonic acid - Google Patents [patents.google.com]

- 6. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Spectral analysis data (NMR, MS, IR) for Methyl-(3-nitrophenyl)arsinic acid

Technical Guide: Spectral Analysis of Methyl-(3-nitrophenyl)arsinic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound (CAS No. 7477-95-4) is an organoarsenic compound with the molecular formula C₇H₈AsNO₄. The structural elucidation and confirmation of such molecules are critically dependent on a combination of modern spectroscopic techniques. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of its structural features and comparison with related compounds. Furthermore, generalized experimental protocols for these analytical techniques are detailed to guide researchers in their laboratory work.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the spectral analysis of this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Analysis | Predicted Chemical Shift (δ) / ppm | Notes |

| ¹H NMR | ~ 2.0 - 2.5 | Singlet, 3H (As-CH₃) |

| ~ 7.6 - 7.8 | Multiplet, 1H (Aromatic C-H) | |

| ~ 8.0 - 8.2 | Multiplet, 1H (Aromatic C-H) | |

| ~ 8.2 - 8.4 | Multiplet, 1H (Aromatic C-H) | |

| ~ 8.5 - 8.7 | Multiplet, 1H (Aromatic C-H) | |

| Variable | Broad singlet, 1H (As-OH) | |

| ¹³C NMR | ~ 20 - 30 | As-CH₃ |

| ~ 120 - 140 | Aromatic C-H carbons | |

| ~ 145 - 150 | Aromatic C-NO₂ | |

| ~ 140 - 150 | Aromatic C-As |

Table 2: Predicted Mass Spectrometry Data

| Analysis | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 245.97 | Calculated for C₇H₈⁷⁵AsNO₄ |

| [M+H]⁺ | 246.98 | Protonated molecule |

| [M-CH₃]⁺ | 230.96 | Loss of a methyl group |

| [M-OH]⁺ | 228.97 | Loss of a hydroxyl group |

| [M-H₂O]⁺ | 227.96 | Loss of water |

Table 3: Predicted IR Spectroscopy Data

| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Intensity |

| O-H Stretch (Arsinic Acid) | 3200 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Methyl) | 2960 - 2850 | Medium |

| N=O Stretch (Asymmetric) | 1550 - 1515 | Strong |

| N=O Stretch (Symmetric) | 1355 - 1335 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| As=O Stretch | 950 - 850 | Strong |

| As-C Stretch | 650 - 550 | Medium |

| As-O Stretch | 800 - 700 | Strong |

Experimental Protocols

The following are generalized protocols for the spectral analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely polar) in a clean vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be around 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, coupling patterns, and integrals to elucidate the molecular structure.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC for mixture analysis.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Set the ion source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature.

-

Introduce the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For structural confirmation, tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

-

-

Data Analysis:

-

Identify the molecular ion peak and any common adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Analyze the fragmentation pattern to confirm the presence of key structural motifs (e.g., loss of a methyl group, nitro group, or hydroxyl group).

-

Compare the observed m/z values with the theoretical values for the expected chemical formula.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (using Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the pressure clamp to ensure firm contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Pay particular attention to the regions for O-H, C-H, N=O, C=C, As=O, and As-C bonds.

-

Compare the observed spectrum with the predicted absorption frequencies to confirm the molecular structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using the described spectroscopic methods.

Caption: Workflow from synthesis to structural confirmation.

An In-depth Technical Guide on the Safe Handling and Storage of Methyl-(3-nitrophenyl)arsinic Acid and Related Organoarsenic Compounds

Hazard Identification and Classification

Methyl-(3-nitrophenyl)arsinic acid, as an organoarsenic compound containing a nitro group, should be presumed to be highly toxic, carcinogenic, and environmentally hazardous. Based on data for related compounds, the primary hazards include:

-

Acute Toxicity: Toxic if swallowed or inhaled.[1][2] Ingestion of even small amounts may cause severe gastrointestinal distress, nerve injury, and can be fatal.[3][4] Inhalation of dust can lead to severe irritation of the respiratory tract and systemic poisoning.[2][4]

-

Carcinogenicity: Arsenic and its compounds are classified as known human carcinogens (IARC Group 1).[5] Chronic exposure may lead to an increased risk of skin, lung, and other cancers.[3]

-

Organ Damage: Prolonged or repeated exposure can cause damage to the liver, kidneys, nervous system, and cardiovascular system.[5][6]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2] Releases into the environment must be strictly avoided.

Exposure Controls and Personal Protection

Due to the high potential for harm, stringent exposure controls are mandatory. The Occupational Safety and Health Administration (OSHA) sets a permissible exposure limit (PEL) for organic arsenic compounds at 0.5 milligrams of arsenic per cubic meter of air (mg/m³) averaged over an eight-hour work shift.[7]

Engineering Controls

All work involving this compound must be performed within designated areas equipped with specific engineering controls to minimize exposure.

-

Primary Containment: All handling of the solid compound or its solutions must occur in a certified chemical fume hood, glovebox, or other suitable containment enclosure.[5]

-

Ventilation: The laboratory must have adequate ventilation with negative pressure relative to adjacent areas.

-

Designated Areas: Clearly mark areas where this compound is stored and used. Access should be restricted to authorized personnel only.[1][5]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and located close to the workstation.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential. The following table summarizes the required equipment.

| Body Part | Equipment Specification | Rationale |

| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N100, P100) or a supplied-air respirator. | To prevent inhalation of toxic dust.[2][7] |

| Hands | Chemical-resistant gloves (e.g., PVC, rubber, or nitrile). Double-gloving is recommended. | To prevent skin absorption, which is a potential route of exposure.[1] |

| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[1] |

| Body | A dedicated lab coat (fully buttoned), coveralls, or a chemical-resistant suit. | To prevent contamination of personal clothing. |

| Feet | Closed-toe shoes and impervious shoe covers. | To protect against spills and contamination. |

Safe Handling Procedures

A systematic approach to handling is critical to prevent contamination and exposure.

General Handling Workflow

The following diagram outlines the standard workflow for handling highly toxic solid compounds.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. ldh.la.gov [ldh.la.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]

- 8. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Environmental Degradation Pathways of Organoarsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoarsenic compounds, a class of molecules containing a carbon-arsenic bond, have seen widespread use in various industries, including as pesticides, herbicides, and animal feed additives to promote growth and prevent disease. The extensive application of compounds such as roxarsone (3-nitro-4-hydroxyphenylarsonic acid), p-arsanilic acid (ASA), monomethylarsonic acid (MMAA), and dimethylarsinic acid (DMAA) has led to their introduction into the environment.[1] While some organoarsenicals are less toxic than their inorganic counterparts, their degradation in the environment can lead to the formation of more toxic and mobile inorganic arsenic species, posing a significant threat to ecosystems and human health.[2] This technical guide provides a comprehensive overview of the environmental degradation pathways of common organoarsenic compounds, focusing on microbial and abiotic mechanisms, phytoremediation strategies, and the analytical methods used to study these processes.

Microbial Degradation Pathways

Microorganisms play a central role in the transformation and degradation of organoarsenic compounds in soil, sediment, and water.[2] These processes can occur under both aerobic and anaerobic conditions and involve a variety of enzymatic reactions.

Roxarsone Degradation

Roxarsone is one of the most studied organoarsenic feed additives. Its microbial degradation is a multi-step process that is significantly influenced by environmental conditions such as temperature and moisture.[3]

-

Anaerobic Degradation: Under anaerobic conditions, the degradation of roxarsone is initiated by the reduction of its nitro group to an amino group, forming 3-amino-4-hydroxyphenylarsonic acid (HAPA).[2] This initial step is carried out by a variety of anaerobic bacteria, including species from the genera Clostridium, Lysinibacillus, Alkaliphilus, and Proteiniclasticum.[4] Further degradation can lead to the cleavage of the carbon-arsenic bond, releasing inorganic arsenic, primarily arsenite (As(III)), which can then be oxidized to arsenate (As(V)).

-

Aerobic Degradation: Aerobic degradation of roxarsone also occurs, although often at a slower rate than anaerobic degradation.[2] The pathway can also proceed through the formation of HAPA.

Arsanilic Acid Degradation

p-Arsanilic acid (ASA) is another organoarsenic compound used as a feed additive. Its degradation pathways are less understood than those of roxarsone but are thought to involve similar initial steps. Microbial degradation can lead to the formation of inorganic arsenic.

Degradation of Methylated Arsenicals (MMAA and DMAA)

MMAA and DMAA are common environmental metabolites of both inorganic and organic arsenic compounds. Their degradation is a key step in the arsenic biogeochemical cycle.

-

Demethylation: Microorganisms can demethylate DMAA to MMAA and subsequently to inorganic arsenic. This process can occur under both aerobic and anaerobic conditions.[5] For instance, in lake water, DMAA can be converted to inorganic arsenic under anaerobic and dark conditions.[6][7]

-

Oxidation/Reduction: The arsenic atom in MMAA and DMAA can undergo oxidation and reduction reactions, interconverting between pentavalent (MMA(V), DMA(V)) and trivalent (MMA(III), DMA(III)) states.

Key Enzymes and Genes in Microbial Degradation

The microbial degradation of organoarsenic compounds is mediated by specific enzymes encoded by a variety of genes, often organized in operons.

-

ars Operon: The ars operon is primarily known for conferring arsenic resistance but also plays a role in the metabolism of organoarsenicals. The expression of the ars operon is regulated by the transcriptional repressor ArsR, which, in the presence of arsenite, dissociates from the DNA, allowing for the transcription of the ars genes.[8][9] Some organoarsenic compounds can also induce the expression of the ars operon.[10]

-

arsH: The arsH gene, found in some ars operons, encodes an organoarsenic oxidase. This enzyme can detoxify trivalent methylated and aromatic arsenicals by oxidizing them to their less toxic pentavalent forms.[11][12]

-

arsI (C-As Lyase): The arsI gene encodes a novel C-As lyase, a non-heme, ferrous-dependent dioxygenase that catalyzes the cleavage of the carbon-arsenic bond in both methylated and aromatic organoarsenicals.[11][12][13][14][15] This is a critical step in the complete mineralization of these compounds. The enzyme incorporates one oxygen atom from dioxygen into the carbon and the other to the arsenic, leading to the formation of inorganic arsenite and a corresponding organic byproduct.[11]

-

Aromatic Ring-Cleavage Enzymes: Following the cleavage of the C-As bond, the resulting aromatic organic molecule can be further degraded by a variety of dioxygenases that catalyze the opening of the aromatic ring, a key step in the catabolism of many aromatic compounds.[16][17][18][19]

Abiotic Degradation Pathways

In addition to microbial activity, abiotic processes can also contribute to the degradation of organoarsenic compounds in the environment.

-

Photolysis: Photodegradation can be a significant pathway for the transformation of some organoarsenic compounds. For example, arsanilic acid can be completely eliminated upon UV irradiation, with the formation of inorganic arsenic and ammonium ions as the predominant end-products.[14] The rate of photolysis can be influenced by factors such as pH, the presence of dissolved organic matter, and dissolved oxygen.[3][14][20][21][22]

Phytoremediation

Phytoremediation is a plant-based technology for the remediation of contaminated soils and water. Certain plant species, known as hyperaccumulators, have the ability to take up and accumulate high concentrations of arsenic.

-

Pteris vittata (Chinese Brake Fern): This fern is a well-known arsenic hyperaccumulator and has been shown to be effective in the phytoremediation of arsenic-contaminated soils.[1][23][24][25][26][27] It can accumulate arsenic in its fronds to levels several orders of magnitude higher than the soil concentration.

-

Mechanisms of Uptake and Translocation: Plants primarily take up arsenate (As(V)) through phosphate transporters. Once inside the plant, As(V) is reduced to arsenite (As(III)), which is then sequestered in vacuoles, primarily in the fronds of hyperaccumulating ferns.

Quantitative Data on Degradation

The rate of degradation of organoarsenic compounds is highly variable and depends on the specific compound, environmental matrix, and prevailing conditions.

| Compound | Matrix | Conditions | Half-life (t½) | Degradation Rate Constant (k) | Reference(s) |

| Roxarsone | Silt Loam Soil | Varies with moisture and temperature | - | - | [3] |

| Poultry Litter | Composting at 40°C, 50% moisture | ~30 days for conversion to arsenate | - | [3] | |

| Anaerobic Bacterial Consortium | 50-400 mg/kg initial concentration | Complete degradation in 28-44 hours | Rate increases with concentration | [4] | |

| Arsanilic Acid | Water | UV/O3, pH 7 | - | 31.8 x 10⁻³ min⁻¹ | [20][21] |

| Water | Fenton process | Complete oxidation in 30 min | - | [3] | |

| DMAA | Organic Soils | - | 1.3 - 12.6 days | - | [20] |

| Forest Floor Extracts | - | 187 days | - | [20] | |

| Oxic Fen Extracts | - | 46 days | - | [20] |

Experimental Protocols

The study of organoarsenic degradation requires specialized analytical techniques and carefully designed experiments.

Microbial Degradation Studies

Objective: To assess the microbial degradation of an organoarsenic compound in a soil slurry.

Materials:

-

Soil sample from the contaminated site.

-

Sterile mineral salts medium.

-

Organoarsenic compound of interest (e.g., roxarsone).

-

Anaerobic chamber or system for creating anaerobic conditions.

-

Shaking incubator.

-

Sterile serum bottles with butyl rubber stoppers and aluminum crimp seals.

-

Syringes and needles.

Procedure:

-

Slurry Preparation: Prepare a soil slurry by mixing soil and sterile mineral salts medium in a specific ratio (e.g., 1:5 w/v).

-

Microcosm Setup: Dispense the slurry into sterile serum bottles. For anaerobic studies, perform this step inside an anaerobic chamber.

-

Spiking: Spike the microcosms with the organoarsenic compound to the desired initial concentration. Include unspiked controls and sterile controls (autoclaved slurry) to account for abiotic degradation.

-

Incubation: Incubate the bottles in a shaking incubator at a controlled temperature in the dark.

-

Sampling: At regular time intervals, withdraw slurry samples using a sterile syringe.

-

Sample Preparation for Analysis: Centrifuge the samples to separate the supernatant and soil phases. Extract the organoarsenic compounds from the soil phase using an appropriate extraction solvent (see section 5.2).

-

Analysis: Analyze the concentrations of the parent compound and its degradation products in the supernatant and soil extracts using HPLC-ICP-MS (see section 5.3).

Extraction of Organoarsenic Compounds from Soil

Objective: To extract organoarsenic compounds from soil samples for subsequent analysis.

Materials:

-

Soil sample.

-

Extraction solvent (e.g., a mixture of phosphoric acid and ascorbic acid).[28]

-

Microwave-assisted extraction (MAE) system or orbital shaker with sonicator.[28][29]

-

Centrifuge.

-

Syringe filters (0.45 µm).

Procedure (Microwave-Assisted Extraction):

-

Weigh a known amount of dried soil (e.g., 0.2 g) into a microwave Teflon vessel.[28]

-

Add a specific volume of the extraction solvent (e.g., 10 mL of 1.0 M phosphoric acid containing 0.1 M ascorbic acid).[28]

-

Seal the vessel and place it in the MAE system.

-

Apply a specific temperature and pressure program (e.g., maintain at 150 °C for 60 minutes).[28]

-

After cooling, transfer the extract to a centrifuge tube.

-

Centrifuge the extract to pellet the soil particles.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC-ICP-MS analysis.

HPLC-ICP-MS Analysis

Objective: To separate and quantify different organoarsenic species in an aqueous sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., anion-exchange column).

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) as the detector.

Typical HPLC-ICP-MS Parameters:

| Parameter | Setting |

| HPLC Column | Anion-exchange (e.g., Hamilton PRP-X100) |

| Mobile Phase | Gradient elution with ammonium carbonate or ammonium nitrate buffers |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 20 - 100 µL |

| ICP-MS Monitored m/z | 75 (for Arsenic) |

| ICP-MS Gas | Argon |

Procedure:

-

Calibration: Prepare a series of calibration standards containing known concentrations of the target organoarsenic species.

-

Sample Injection: Inject the prepared sample extract into the HPLC system.

-

Separation: The different arsenic species are separated on the HPLC column based on their retention times.

-

Detection: The eluent from the HPLC is introduced into the ICP-MS, where the arsenic in each separated species is atomized, ionized, and detected at m/z 75.

-

Quantification: The concentration of each arsenic species is determined by comparing its peak area in the chromatogram to the calibration curve.

Conclusion

The environmental degradation of organoarsenic compounds is a complex process involving a combination of microbial and abiotic pathways. Understanding these pathways is crucial for assessing the environmental fate and risks associated with these compounds. Microbial degradation, driven by a diverse set of enzymes, plays a significant role in both the transformation and detoxification of organoarsenicals, with the cleavage of the carbon-arsenic bond being a critical step in their complete mineralization. Abiotic processes like photolysis can also contribute to their degradation. Phytoremediation offers a promising, environmentally friendly approach for the cleanup of arsenic-contaminated sites. Continued research into the intricate details of these degradation pathways, the enzymes involved, and the factors that influence their rates will be essential for developing effective strategies to manage and remediate organoarsenic pollution.

References

- 1. research.uniupo.it [research.uniupo.it]

- 2. researchgate.net [researchgate.net]

- 3. Rapid degradation of p-arsanilic acid with simultaneous arsenic removal from aqueous solution using Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. Demethylation of methylarsonic acid by a microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. Influence of aggregated particles on biodegradation activities for dimethylarsinic acid (DMA) in Lake Kahokugata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Introducing the ArsR-Regulated Arsenic Stimulon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ars operon - Wikipedia [en.wikipedia.org]

- 10. A new type of ArsR transcriptional repressor controls transcription of the arsenic resistance operon of Arsenicibacter rosenii SM‐1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Characterization of ArsI: A Novel C–As Lyase for Degradation of Environmental Organoarsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure of the ArsI C–As Lyase: Insights into the Mechanism of Degradation of Organoarsenical Herbicides and Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the ArsI C–As Lyase: Insights into the Mechanism of Degradation of Organoarsenical Herbicides and Growth Promoters [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. Bacterial aromatic ring-cleavage enzymes are classified into two different gene families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A cluster of bacterial genes for anaerobic benzene ring biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Gene Expression Study of the Activities of Aromatic Ring-Cleavage Dioxygenases in Mycobacterium gilvum PYR-GCK to Changes in Salinity and pH during Pyrene Degradation | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Study of photodegradation and photooxidation of p-arsanilic acid in water solutions at pH = 7: kinetics and by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Phytoremediation of a Highly Arsenic Polluted Site, Using Pteris vittata L. and Arbuscular Mycorrhizal Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Phytoremediation of an arsenic-contaminated site using Pteris vittata L.: a two-year study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Application of Pteris vittata L. for phytoremediation of arsenic and biomonitoring of the process through cyto-genetic biomarkers of Trigonella foenum-graecum L - PMC [pmc.ncbi.nlm.nih.gov]

- 28. analytik-jena.com [analytik-jena.com]

- 29. pasteur.epa.gov [pasteur.epa.gov]

A Historical and Technical Guide to the Development of Nitrophenylarsonic Acids in Animal Husbandry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of nitrophenylarsonic acids as feed additives in the mid-20th century marked a significant chapter in the history of animal husbandry. These organoarsenic compounds were widely adopted in the poultry and swine industries for their remarkable ability to promote growth, improve feed efficiency, and control parasitic diseases. This technical guide provides an in-depth historical and scientific overview of the key nitrophenylarsonic acids, their synthesis, biological mechanisms, and the quantitative data that defined their use and eventual decline.

Historical Development and Regulatory Overview

The journey of nitrophenylarsonic acids began in the early 20th century, building on the pioneering work of Paul Ehrlich with organoarsenic compounds for therapeutic purposes. The first of these compounds to be used in animal feed was 3-nitro-4-hydroxyphenylarsonic acid, commercially known as Roxarsone.

Key Milestones:

-

1923: The synthesis of what would become Roxarsone is first described in a British patent, involving the nitration and diazotization of arsanilic acid.[1][2]

-

1944: Roxarsone is approved by the U.S. Food and Drug Administration (FDA) for use in poultry to control coccidiosis, a common and devastating parasitic disease.[3]

-

1946: Morehouse and Mayfield report the growth-stimulating properties of 3-nitro-4-hydroxyphenylarsonic acid in chickens, a discovery that would popularize its use as a feed additive.[4]

-

Mid-20th Century: The use of nitrophenylarsonic acids, including Roxarsone, Nitarsone (4-nitrophenylarsonic acid), and the related compound Arsanilic acid, becomes widespread in the poultry and swine industries. These compounds were lauded for their ability to increase weight gain and improve feed efficiency.[2][5]

-

Late 20th - Early 21st Century: Growing concerns about the potential for arsenic from these feed additives to accumulate in animal tissues and the environment lead to increased scientific scrutiny and regulatory review.

-

2011: In response to an FDA study that detected elevated levels of inorganic arsenic in the livers of chickens treated with Roxarsone, the manufacturer voluntarily suspended its sale in the United States.[2][6]

-

2013: The use of Roxarsone in animal feed is made illegal in the United States.[2]

-

2015: The FDA withdraws the approval for Nitarsone, the last remaining arsenic-based animal drug on the market.[5]

The regulatory pathway for these compounds was the New Animal Drug Application (NADA) process overseen by the FDA's Center for Veterinary Medicine (CVM). This process required drug sponsors to provide substantial evidence of the drug's safety and effectiveness for its intended use in the target animal species.[7][8][9] For food-producing animals, this also included demonstrating the safety of food products derived from treated animals.[8]

Key Nitrophenylarsonic Acids: Properties and Synthesis

The three most prominent nitrophenylarsonic acids used in animal agriculture were Roxarsone, Nitarsone, and Arsanilic acid (a precursor and related compound).

| Compound | Chemical Name | Molecular Formula | Key Applications |

| Roxarsone | 4-Hydroxy-3-nitrophenylarsonic acid | C₆H₆AsNO₆ | Growth promotion, feed efficiency, coccidiostat in poultry and swine.[2] |

| Nitarsone | 4-Nitrophenylarsonic acid | C₆H₆AsNO₅ | Prevention of histomoniasis (blackhead disease) in turkeys and chickens.[5] |

| Arsanilic Acid | 4-Aminophenylarsonic acid | C₆H₈AsNO₃ | Precursor to Roxarsone, also used for growth promotion and disease prevention. |

Experimental Protocols: Synthesis

Synthesis of Arsanilic Acid (Béchamp Reaction):

The synthesis of arsanilic acid is a classic example of an electrophilic aromatic substitution.

-

Reactants: Aniline and arsenic acid.

-

Procedure: Aniline is heated with arsenic acid. The reaction is typically carried out at elevated temperatures (e.g., 150-160°C) for several hours. An excess of aniline is often used to keep the reaction mixture fluid.

-

Workup: The reaction mixture is poured into water, and the arsanilic acid is precipitated by adjusting the pH. The crude product is then purified by recrystallization.

-

Side Reactions: A notable side reaction is the oxidation of aniline by arsenic acid, which can lead to the formation of colored impurities and tarry byproducts.

Synthesis of Roxarsone (3-Nitro-4-hydroxyphenylarsonic acid):

As described in the 1923 British patent, the synthesis of Roxarsone involves a two-step process starting from arsanilic acid.[1][2]

-

Nitration: Arsanilic acid is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene ring.

-

Diazotization and Hydrolysis: The amino group of the nitrated arsanilic acid is then converted to a diazonium salt using a nitrite salt in the presence of a strong acid. This diazonium salt is subsequently hydrolyzed by heating in an aqueous solution, which replaces the diazonium group with a hydroxyl group to yield Roxarsone.

Caption: High-level workflow for the synthesis of Roxarsone from Arsanilic Acid.

Efficacy and Performance in Poultry

The primary driver for the widespread adoption of nitrophenylarsonic acids was their positive impact on poultry production metrics.

Experimental Protocols: Poultry Feeding Trials

A typical experimental design to evaluate the efficacy of a feed additive like Roxarsone in the mid-20th century would involve the following:

-

Subjects: Day-old chicks of a uniform breed and weight, randomly allocated to different treatment groups.

-

Housing: Birds housed in pens with controlled environmental conditions (temperature, light, ventilation).

-

Diets:

-

Control Group: A basal diet formulated to meet the then-known nutritional requirements of the birds.

-

Treatment Groups: The basal diet supplemented with varying concentrations of the nitrophenylarsonic acid (e.g., 25, 50, 100 mg/kg of feed).

-

-

Duration: The trial would typically run for the duration of the broiler growth period (e.g., 6-8 weeks).

-

Data Collection:

-

Weekly: Body weight and feed consumption were recorded to calculate weight gain and feed conversion ratio (FCR).

-

Daily: Mortality and any signs of illness were recorded.

-

-

Challenge Studies: To evaluate efficacy against diseases like coccidiosis, birds would be intentionally infected with the causative agent (Eimeria species), and the severity of the disease (lesion scores) and mortality rates would be compared between treated and untreated groups.

Quantitative Data on Efficacy

| Compound | Parameter | Result | Reference |

| Roxarsone | Growth Promotion | Reported to have "growth stimulating properties" in chicks. | Morehouse and Mayfield (1946)[4] |

| Roxarsone | Feed Conversion | Superior feed conversion in birds given Roxarsone compared to control. | McDougald (2007)[10] |

| Roxarsone | Coccidiosis Control | Effective against Eimeria tenella and E. brunetti. | McDougald (2007)[10] |

| Arsanilic Acid | Growth Promotion | No significant effect on final live body weights at concentrations up to 99 mg/kg. | CoLab (publication year not specified)[11] |

| Nitarsone | Histomoniasis Prevention | Was the only approved drug for the prevention of blackhead disease. | Abraham et al. (2014)[12] |

Toxicity and Residue Analysis